molecular formula C9H8N2S B175640 3-Phenylisothiazol-5-amine CAS No. 14208-52-7

3-Phenylisothiazol-5-amine

Cat. No.: B175640
CAS No.: 14208-52-7
M. Wt: 176.24 g/mol
InChI Key: DHGKYVMNSHRALD-UHFFFAOYSA-N
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Description

3-Phenylisothiazol-5-amine is an organic compound with the molecular formula C9H8N2S It is a member of the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylisothiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the isothiazole ring.

Reaction Conditions:

    Reagents: 2-aminothiophenol, phenyl isothiocyanate

    Solvent: Typically an organic solvent such as dichloromethane or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as triethylamine or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Phenylisothiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the isothiazole ring can lead to the formation of dihydroisothiazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydroisothiazoles

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Phenylisothiazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Phenylisothiazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylisothiazol-5-amine
  • 4-Phenylisothiazol-5-amine
  • 3-Phenylisoxazol-5-amine

Uniqueness

3-Phenylisothiazol-5-amine is unique due to the position of the phenyl group and the amino group on the isothiazole ring. This specific arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

3-phenyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGKYVMNSHRALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504113
Record name 3-Phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-52-7
Record name 3-Phenyl-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-thiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (Z)-3-amino-3-phenylacrylonitrile (95 mg, 0.660 mmol) in EtOH (1.0 mL) and THF (1.0 mL) in a sealed tube, H2S gas was bubbled through for 5 min. It was then stirred at 90 C for 20 h. The mixture was concentrated in vacuo. The residue was dissolved in MeOH (2.0 mL), aq. H2O2 (30%, 0.5 mL) was added. After being stirred at room temperature for 2 min, the reaction was completed. The mixture was concentrated in vacuo. The residue was purified by HPLC to give 3-phenylisothiazol-5-amine (22 mg).
Quantity
95 mg
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1 mL
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1 mL
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